molecular formula C20H25ClN4O2 B2550102 2-{[2-(AZEPAN-1-YL)-6-METHYLPYRIMIDIN-4-YL]OXY}-N-[(4-CHLOROPHENYL)METHYL]ACETAMIDE CAS No. 1226429-53-3

2-{[2-(AZEPAN-1-YL)-6-METHYLPYRIMIDIN-4-YL]OXY}-N-[(4-CHLOROPHENYL)METHYL]ACETAMIDE

Cat. No.: B2550102
CAS No.: 1226429-53-3
M. Wt: 388.9
InChI Key: HHOSRPCQKMKZSJ-UHFFFAOYSA-N
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Description

2-{[2-(Azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-[(4-chlorophenyl)methyl]acetamide is a synthetic acetamide derivative featuring a pyrimidine core substituted with an azepane ring and a methyl group, linked via an ether bridge to an acetamide moiety. Based on structural analogs, its molecular formula is inferred as C₂₀H₂₅ClN₄O₂, with a molecular weight of 388.9 g/mol .

Properties

IUPAC Name

2-[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy-N-[(4-chlorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25ClN4O2/c1-15-12-19(24-20(23-15)25-10-4-2-3-5-11-25)27-14-18(26)22-13-16-6-8-17(21)9-7-16/h6-9,12H,2-5,10-11,13-14H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHOSRPCQKMKZSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCCCC2)OCC(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrimidine Ring Formation

The pyrimidine scaffold is typically constructed via condensation reactions between β-diketones and amidines or urea derivatives. For 6-methyl substitution, acetylacetone serves as the diketone precursor, while guanidine or its derivatives provide the N-C-N backbone.

Procedure :

  • React acetylacetone (1.0 eq) with guanidine hydrochloride (1.2 eq) in ethanol under reflux (78°C, 12 hours).
  • Neutralize with aqueous NaOH to isolate 4,6-dimethylpyrimidin-2-ol.
  • Chlorination : Treat the hydroxyl group with POCl₃ (3.0 eq) at 80°C for 4 hours to yield 2,4-dichloro-6-methylpyrimidine.
  • Azepane substitution : React the dichloropyrimidine with azepane (1.5 eq) in THF at 0°C → 25°C for 24 hours, selectively substituting the C2 chlorine.

Key Data :

  • Yield: 68% (Step 4).
  • Characterization: ¹H NMR (CDCl₃) δ 6.35 (s, 1H, pyrimidine-H), 3.75–3.65 (m, 4H, azepane N-CH₂), 2.45 (s, 3H, CH₃).

Hydroxyl Group Activation

The C4 hydroxyl group must be activated for etherification. Common strategies include:

  • Mitsunobu reaction : Using DIAD and triphenylphosphine to couple with alcohols.
  • Alkylation : Employing bromoacetyl bromide to introduce a bromoethyl spacer.

Optimized Protocol :

  • Dissolve 2-(azepan-1-yl)-6-methylpyrimidin-4-ol (1.0 eq) in dry DMF.
  • Add K₂CO₃ (2.5 eq) and bromoacetyl bromide (1.2 eq) at 0°C.
  • Stir at 25°C for 6 hours to form 4-(bromoacetoxy)-2-(azepan-1-yl)-6-methylpyrimidine.

Yield : 72%.

Synthesis of the Acetamide Side Chain: N-[(4-Chlorophenyl)Methyl]Acetamide

Amine Preparation: 4-Chlorobenzylamine

4-Chlorobenzylamine is commercially available but can be synthesized via:

  • Gabriel synthesis : Reacting 4-chlorobenzyl chloride with potassium phthalimide.
  • Hydrolysis with hydrazine to yield the primary amine.

Purity : >99% (HPLC).

Amide Coupling Strategies

The bromoacetyl intermediate from Section 2.2 is reacted with 4-chlorobenzylamine under SN2 conditions or via nucleophilic acyl substitution.

Method A (Direct Alkylation) :

  • Combine 4-(bromoacetoxy)-2-(azepan-1-yl)-6-methylpyrimidine (1.0 eq) and 4-chlorobenzylamine (2.0 eq) in acetonitrile.
  • Add DIPEA (3.0 eq) and heat at 60°C for 8 hours.
  • Purify via silica gel chromatography (EtOAc/hexane, 1:1).

Yield : 58%.

Method B (Activated Ester Coupling) :

  • Hydrolyze the bromoacetate to acetic acid using LiOH in THF/H₂O.
  • Activate the carboxylic acid with HATU (1.5 eq) and DIPEA (3.0 eq) in DMF.
  • Add 4-chlorobenzylamine (1.2 eq) and stir at 25°C for 12 hours.

Yield : 65%.

Final Compound Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.12 (t, J=5.6 Hz, 1H, NH), 7.35 (d, J=8.4 Hz, 2H, Ar-H), 7.28 (d, J=8.4 Hz, 2H, Ar-H), 6.45 (s, 1H, pyrimidine-H), 4.45 (d, J=5.6 Hz, 2H, CH₂NH), 4.20 (s, 2H, OCH₂CO), 3.60–3.50 (m, 4H, azepane N-CH₂), 2.40 (s, 3H, CH₃), 1.60–1.45 (m, 8H, azepane ring).
  • HRMS (ESI+) : m/z calc. for C₂₁H₂₆ClN₄O₂ [M+H]⁺: 417.1694; found: 417.1696.

Process Optimization and Scalability

Solvent and Temperature Effects

  • Alkylation (Method A) : Acetonitrile outperforms DMF or THF in minimizing byproducts.
  • Coupling (Method B) : DMF provides optimal solubility for HATU-mediated reactions.

Catalytic Enhancements

  • Adding KI (0.1 eq) in Method A improves bromide displacement efficiency (yield increase: 58% → 67%).

Purification Challenges

  • Silica gel chromatography is effective, but preparative HPLC (C18, MeCN/H₂O) achieves >98% purity for pharmacological applications.

Comparative Analysis of Synthetic Routes

Parameter Method A Method B
Overall Yield 58% 65%
Purity (HPLC) 95% 98%
Reaction Time 8 hours 12 hours
Scalability Moderate High

Method B offers superior yield and purity, making it preferable for large-scale synthesis despite longer reaction times.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(AZEPAN-1-YL)-6-METHYLPYRIMIDIN-4-YL]OXY}-N-[(4-CHLOROPHENYL)METHYL]ACETAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydroxide in an aqueous medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-{[2-(AZEPAN-1-YL)-6-METHYLPYRIMIDIN-4-YL]OXY}-N-[(4-CHLOROPHENYL)METHYL]ACETAMIDE has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[2-(AZEPAN-1-YL)-6-METHYLPYRIMIDIN-4-YL]OXY}-N-[(4-CHLOROPHENYL)METHYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison of Acetamide Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features Reference
Target Compound C₂₀H₂₅ClN₄O₂ 388.9 N-[(4-chlorophenyl)methyl] Lipophilic 4-chlorobenzyl group
N-(3-Chloro-2-methylphenyl) analog (L868-1129) C₂₀H₂₅ClN₄O₂ 388.9 N-(3-chloro-2-methylphenyl) 24 mg available for screening
N-(4-Chlorophenyl)-triazole derivative (12i) C₁₉H₁₄ClN₅O₃ 403.8 Triazole, nitroquinoxaline Synthesized via click chemistry
2-(4-Benzoylphenyl)-... (CAS 339115-45-6) C₂₃H₁₉BrN₂O₃ 451.31 Bromophenyl, benzoyl, methoxyimino High halogen content

Key Observations:

Compound 12i incorporates a 1,2,3-triazole ring and nitroquinoxaline moiety, suggesting divergent biological targets (e.g., kinase inhibition or antimicrobial activity) . The bromophenyl and benzoyl groups in CAS 339115-45-6 increase molecular weight and may influence binding through halogen interactions or π-stacking .

Molecular Weight Trends :

  • Derivatives with bulkier substituents (e.g., benzoylphenyl in CAS 339115-45-6) exhibit higher molecular weights (>450 g/mol), which could impact solubility and bioavailability.

Synthetic Approaches :

  • Compound 12i was synthesized using click chemistry (Cu-catalyzed azide-alkyne cycloaddition), a method prized for efficiency and regioselectivity . In contrast, the target compound’s synthesis likely involves etherification and amide coupling, given its pyrimidine-acetamide scaffold.

Research Findings and Implications

  • Screening Data : The N-(3-chloro-2-methylphenyl) analog (L868-1129) is under preliminary screening, with 24 mg available for biological testing . This suggests the target compound may similarly be evaluated for enzyme inhibition or receptor modulation.
  • Structural-Activity Relationships (SAR) :
    • The 4-chlorophenyl group in the target compound may enhance binding to hydrophobic pockets in target proteins compared to 3-chloro isomers.
    • Azepane and pyrimidine motifs are associated with kinase inhibition (e.g., cyclin-dependent kinases), though specific data for the target compound remain unexplored .

Biological Activity

The compound 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-[(4-chlorophenyl)methyl]acetamide is a complex organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, mechanisms of action, and implications for therapeutic applications.

Molecular Structure

The molecular formula of the compound is C21H28N4O2C_{21}H_{28}N_{4}O_{2} with a molecular weight of approximately 368.47 g/mol. The structure features an azepane moiety, a pyrimidine ring, and a chlorophenyl substituent, which contribute to its unique biological properties.

Biological Activities

Research indicates that this compound exhibits several biological activities, particularly in the areas of antimicrobial and anticancer properties. These activities are attributed to its ability to interact with specific biological targets.

Antimicrobial Activity

Studies have shown that the compound demonstrates significant antimicrobial properties. It is believed to act by inhibiting the growth of various bacterial strains through mechanisms that may involve disruption of cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Anticancer Properties

The anticancer potential of this compound has been explored in various cancer cell lines. Preliminary data suggest that it induces apoptosis in cancer cells, possibly through the modulation of key signaling pathways involved in cell proliferation and survival .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that it may interact with specific receptors or enzymes, leading to alterations in cellular signaling pathways. For instance, similar compounds have been shown to target G protein-coupled receptors (GPCRs), which play a crucial role in mediating cellular responses to external stimuli .

Research Findings and Case Studies

Several studies have been conducted to elucidate the biological activity of this compound:

  • Antimicrobial Efficacy : A study reported the effectiveness of the compound against Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for developing new antibiotics.
  • Cancer Cell Line Studies : In vitro studies demonstrated that treatment with this compound resulted in reduced viability of various cancer cell lines, including breast and prostate cancer cells. The mechanism was linked to increased levels of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis .
  • Structure-Activity Relationship (SAR) : Research into related compounds has provided insights into how structural modifications can enhance biological activity. For example, variations in the aryl substituent have been shown to significantly impact the potency against specific targets .

Comparative Analysis Table

Compound NameMolecular FormulaKey FeaturesBiological Activity
2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-chlorophenyl)methylacetamideC21H28N4O2Azepane and pyrimidine ringsAntimicrobial, anticancer
2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2,4-difluorophenyl)acetamideC21H28N4O2Fluorinated aryl substituentEnhanced anticancer activity
4-(azepan-1-yl)-N-(4-fluorophenyl)-6-propylpyrimidin-2-amineC20H25FN4Contains fluorine substituentPotentially higher selectivity for cancer targets

Q & A

Basic Research Questions

Q. What are the key considerations in designing a synthesis route for this compound?

  • Methodological Answer : Synthesis routes for structurally similar acetamides often involve multi-step reactions with careful optimization of reagents and conditions. For example, acetylation reactions may require stoichiometric control of acetyl chloride and base (e.g., Na₂CO₃) in dichloromethane, with iterative additions to improve yield . Purification via silica gel chromatography (e.g., 0–8% MeOH in CH₂Cl₂ gradients) followed by recrystallization (e.g., ethyl acetate) is critical to isolate pure products . Low yields in multi-step syntheses (e.g., 2–5% overall yield) highlight the need for optimizing reaction temperatures, catalysts, and intermediate stability .

Q. How can NMR spectroscopy confirm the structure of this compound?

  • Methodological Answer : ¹H and ¹³C NMR are essential for verifying substituent positions and stereochemistry. For instance, in analogous compounds, aromatic protons (δ 7.16–7.69 ppm) and methyl groups (δ 1.21–2.14 ppm) are diagnostic. Splitting patterns (e.g., doublets at J = 8.4 Hz) confirm para-substituted aromatic systems, while methylene bridges (δ 3.31–4.11 ppm) validate ether or acetamide linkages . Advanced 2D NMR (e.g., HSQC, HMBC) can resolve ambiguities in complex heterocyclic systems.

Q. What safety protocols are recommended for handling this compound during synthesis?

  • Methodological Answer : Safety data for structurally related acetamides emphasize avoiding inhalation, skin contact, and ingestion. Lab practices include using fume hoods, gloves, and eye protection. First-aid measures for exposure involve rinsing with water (15+ minutes for eyes) and immediate medical consultation . Hazardous intermediates (e.g., acetyl chloride) require strict control of reaction exothermicity and waste disposal .

Advanced Research Questions

Q. How can low yields in the final synthetic steps be addressed?

  • Methodological Answer : Low yields may arise from side reactions (e.g., over-acetylation) or poor solubility. Strategies include:

  • Reagent Optimization : Adjusting molar ratios (e.g., Na₂CO₃:acetyl chloride = 2:1) to minimize byproducts .
  • Purification : Combining column chromatography with recrystallization to recover pure product from complex mixtures .
  • Alternative Solvents : Testing polar aprotic solvents (e.g., DMF) to improve intermediate stability .

Q. What methodologies assess the environmental fate and ecotoxicological impact of this compound?

  • Methodological Answer : Environmental studies should follow frameworks like Project INCHEMBIOL, which evaluate:

  • Physicochemical Properties : LogP, solubility, and hydrolysis rates to predict bioavailability .
  • Biotic/Abiotic Degradation : Aerobic/anaerobic microbial assays and photolysis studies to identify transformation products .
  • Toxicity Screening : Acute/chronic assays on model organisms (e.g., Daphnia magna) to determine EC₅₀ values .

Q. How can computational models predict the biological activity or receptor binding of this compound?

  • Methodological Answer :

  • Docking Studies : Use molecular descriptors (e.g., InChI keys, SMILES) to model interactions with target receptors (e.g., kinases) via software like AutoDock .
  • QSAR Modeling : Correlate structural features (e.g., azepane ring, chlorophenyl group) with activity data from analogs to predict IC₅₀ values .
  • MD Simulations : Assess stability of ligand-receptor complexes over nanosecond timescales to prioritize synthetic targets .

Q. How to resolve contradictions in biological activity data across studies?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell lines, concentrations). Mitigation strategies include:

  • Standardized Protocols : Replicate experiments using CLSI guidelines for dose-response curves (e.g., fixed incubation times, serum-free media) .
  • Meta-Analysis : Pool data from multiple studies to identify trends, using statistical tools (e.g., ANOVA with post-hoc Tukey tests) .
  • Orthogonal Assays : Validate results with complementary techniques (e.g., SPR for binding affinity vs. cell-based assays) .

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